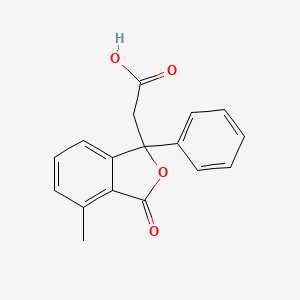
(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid is a complex organic compound featuring a benzofuran core Benzofuran derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, followed by cyclization and oxidation steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes them useful in studying biochemical pathways and developing new therapeutic agents .
Medicine
Medically, benzofuran derivatives, including this compound, are explored for their anti-inflammatory, antimicrobial, and anticancer properties. They are considered promising candidates for drug development .
Industry
Industrially, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action for (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, known for its aromatic properties and biological activities.
Indole: Another heterocyclic compound with significant biological importance.
Coumarin: Known for its anticoagulant properties and used in various medicinal applications.
Uniqueness
What sets (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
24766-47-0 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-(4-methyl-3-oxo-1-phenyl-2-benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C17H14O4/c1-11-6-5-9-13-15(11)16(20)21-17(13,10-14(18)19)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,18,19) |
Clave InChI |
JNWREOQIKVABPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(OC2=O)(CC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)
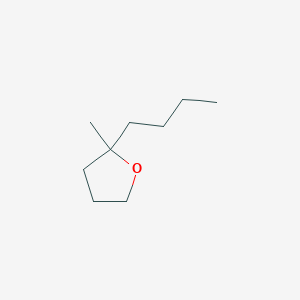
![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
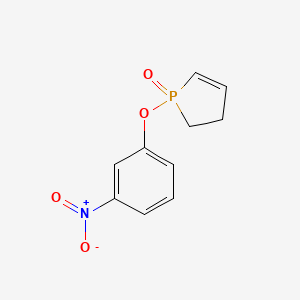
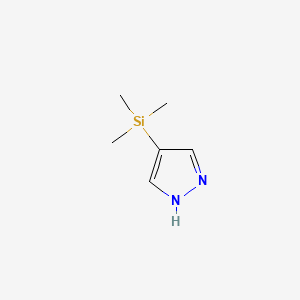
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

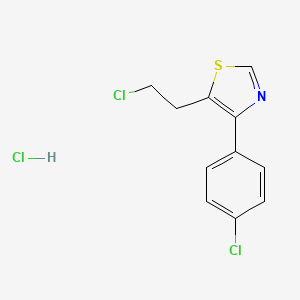
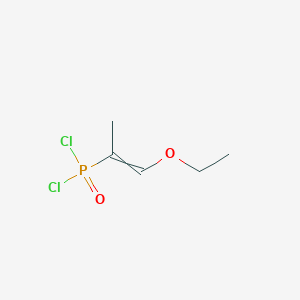

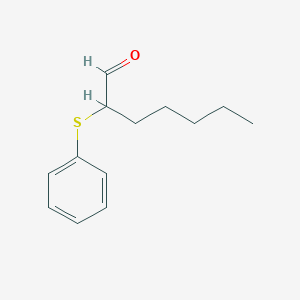
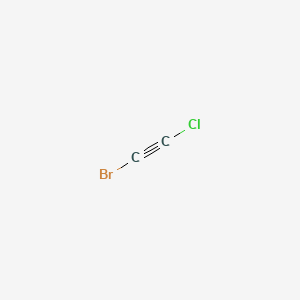
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
